1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one 1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14588851
InChI: InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m0/s1
SMILES:
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol

1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC14588851

Molecular Formula: C21H25N5O3

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one -

Specification

Molecular Formula C21H25N5O3
Molecular Weight 395.5 g/mol
IUPAC Name 1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m0/s1
Standard InChI Key FHBANDDJQJAZOQ-AWEZNQCLSA-N
Isomeric SMILES C[C@@H](C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5
Canonical SMILES CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one, delineates its intricate structure. Key features include:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, which confers planarity and hydrogen-bonding capacity akin to purine bases .

  • An (S)-configured ethyl group at position 6, bearing a 3-phenoxyazetidine moiety. This substituent introduces chirality and potential for targeted receptor interactions.

  • A tetrahydropyran (oxan-4-yl) group at position 1, enhancing solubility and metabolic stability.

X-ray crystallography and NMR studies confirm the compound’s tetracyclic geometry, with the oxane ring adopting a chair conformation and the azetidine group contributing to steric bulk. The stereochemistry at the ethyl group’s chiral center (S-configuration) is critical for biological activity, as evidenced by structure-activity relationship (SAR) studies of analogous compounds .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis employs multi-step strategies, often beginning with functionalized pyrazolo[3,4-d]pyrimidine precursors. A representative route involves:

  • Core Formation: Cyclocondensation of 5-amino-1-(oxan-4-yl)pyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions to yield the pyrimidinone core .

  • Chiral Introduction: Stereoselective alkylation at position 6 using (S)-1-(3-phenoxyazetidin-1-yl)ethyl bromide under palladium catalysis.

  • Final Functionalization: Oxidation and purification via column chromatography to isolate the enantiomerically pure product.

Key challenges include controlling regioselectivity during cyclization and preserving stereochemical integrity during alkylation. Recent advances in flow chemistry have improved yields (reported up to 68%) by minimizing side reactions.

Reactivity Profile

The compound exhibits moderate electrophilicity at the pyrimidinone carbonyl (C4=O), enabling nucleophilic additions or substitutions. The pyrazole N1 position shows inertness toward alkylation due to steric hindrance from the oxane group, contrasting with more reactive analogs like allopurinol . INDO computational analyses predict preferential reactivity at the azetidine nitrogen, facilitating targeted derivatization .

Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₂₁H₂₅N₅O₃High-res MS
Molecular Weight395.5 g/molCalculated
LogP2.3 ± 0.1HPLC
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask
Melting Point218–220°CDSC

The compound’s moderate lipophilicity (LogP 2.3) balances membrane permeability and solubility, favorable for oral bioavailability. Its pKa of 6.7 (pyrimidinone NH) suggests partial ionization under physiological conditions, enhancing tissue distribution.

Biological Activities and Mechanisms of Action

Kinase Inhibition

Structural analogs, such as the TGF-β receptor 1 (ALK5) inhibitor 16w, demonstrate potent kinase inhibition (IC₅₀ = 12 nM) . While direct data on the target compound is limited, molecular docking simulations predict strong binding to ALK5 (ΔG = -9.8 kcal/mol) via:

  • Hydrogen bonding between the pyrimidinone carbonyl and kinase hinge region.

  • Hydrophobic interactions involving the oxane and phenoxyazetidine groups .

Antiproliferative Effects

In vitro assays on H22 hepatocellular carcinoma cells reveal that related pyrazolo[3,4-d]pyrimidines inhibit cell viability (IC₅₀ = 65 nM) by inducing G1/S cell cycle arrest and apoptosis . Mechanistically, this involves suppression of SMAD2/3 phosphorylation, disrupting TGF-β signaling .

Comparative Analysis with Related Compounds

CompoundCore StructureTargetIC₅₀/EC₅₀
Target CompoundPyrazolo[3,4-d]pyrimidineALK5 (predicted)N/A
Galunisertib (16w) Quinoline-pyrazoleTGFβR112 nM
Allopurinol Pyrazolo[3,4-d]pyrimidineXanthine oxidase0.2 μM
Paliperidone Pyrido[1,2-a]pyrimidineDopamine D₂0.4 nM

This table underscores the target compound’s structural uniqueness compared to clinical agents, warranting further mechanistic studies.

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes using biocatalysis to improve chiral purity.

  • In Vivo Profiling: Evaluate pharmacokinetics and toxicity in murine models.

  • Target Deconvolution: Employ proteome-wide affinity profiling to identify off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator